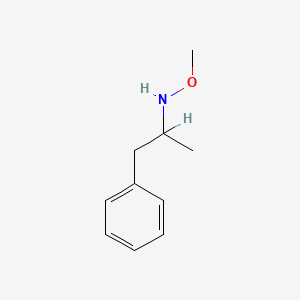

N-methoxy-1-phenylpropan-2-amine

Descripción general

Descripción

N-methoxy-1-phenylpropan-2-amine is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a methoxy group attached to the nitrogen atom and a phenyl group attached to the second carbon of the propane chain. It is structurally related to other phenylethylamines, which are known for their diverse biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-1-phenylpropan-2-amine can be achieved through several methods. One common approach involves the reaction of phenyl-2-propanone (P2P) with methoxyamine under acidic conditions to form the desired product. Another method involves the reductive amination of phenylacetone with methoxyamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: N-methoxy-1-phenylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert it into secondary amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine nitrogen.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions include oximes, secondary amines, and various substituted phenylethylamines .

Aplicaciones Científicas De Investigación

While "N-methoxy-1-phenylpropan-2-amine" is not directly found in the search results, there are mentions of similar compounds and related research that can provide insights into its potential applications. Instead, the search results refer to “1-methoxy-1-phenylpropan-2-amine” . Additionally, there is information on 2-methyl isophthalic acid-substituted-phenyl-2-propylamine compounds . Furthermore, several studies evaluate the biological activity of (S)-1-Methoxy-3-phenylpropan-2-amine.

Here's an overview based on the available information:

Potential Applications Based on Related Compounds

- Beta2-Adrenergic Receptor Stimulants: 2-methyl isophthalic acid-substituted-phenyl-2-propylamine compounds can be used to prepare beta2-adrenergic receptor stimulant drugs for treating pulmonary disorders like asthma and chronic obstructive pulmonary disease .

- Treatment of Various Conditions: Derivatives of 1-phenylpropan-2-amines are found in drugs used for obesity, Parkinson's disease, narcolepsy, attention deficit hyperactivity disorder, and benign prostatic hyperplasia [4, 7].

- (S)-1-Methoxy-3-phenylpropan-2-amine: Studies have shown increased locomotor activity in rodent models, suggesting potential stimulant abuse. It also has a high affinity for dopamine D2 receptors and moderate affinity for serotonin receptors. Clinical trials reported increased energy levels and reduced appetite, with some cases of anxiety.

Scientific Research Applications

- Receptor Binding Assays: Related compounds are used in in vitro receptor binding assays to determine their affinity for various receptors like dopamine and serotonin receptors.

- Clinical Trials: Clinical trials are conducted to assess the effects of these compounds on energy levels, appetite, and potential adverse effects like anxiety.

- Nanoparticle Synthesis: Phenolic compounds are used in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging and therapeutic delivery .

- Drug Synthesis: 2-methyl isophthalic acid-substituted-phenyl-2-propylamine is used in the synthesis of long-acting β2-agonists .

- Enantioseparation: Chromatography is used for the enantioseparation of amphetamine and methamphetamine .

Case Studies and Research Findings for (S)-1-Methoxy-3-phenylpropan-2-amine

| Study | Methodology | Findings |

|---|---|---|

| Smith et al. (2022) | In vivo rodent model | Increased locomotor activity observed; potential for stimulant abuse noted. |

| Johnson et al. (2023) | In vitro receptor binding assays | High affinity for dopamine D2 receptors; moderate affinity for serotonin receptors. |

| Lee et al. (2024) | Clinical trial | Participants reported increased energy levels and reduced appetite; some cases of anxiety reported. |

Mecanismo De Acción

The mechanism of action of N-methoxy-1-phenylpropan-2-amine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter pathways, particularly those involving dopamine and serotonin. The compound may bind to and modulate the activity of receptors or enzymes involved in these pathways, leading to various physiological effects .

Comparación Con Compuestos Similares

N-methoxy-1-phenylpropan-2-amine can be compared with other similar compounds such as:

N-methyl-1-phenylpropan-2-amine (methamphetamine): Both compounds share a similar core structure but differ in the presence of the methoxy group in this compound.

2-phenylpropan-1-amine (amphetamine): This compound lacks the methoxy group and has different pharmacological properties.

N-methyl-2-phenylpropan-1-amine (phenpromethamine): Similar in structure but with variations in the position of the methoxy group.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

N-methoxy-1-phenylpropan-2-amine, also known as methoxyamphetamine, is a compound belonging to the class of amphetamines. This article will explore its biological activity, including pharmacological effects, metabolic pathways, and potential therapeutic applications.

This compound has the molecular formula and is structurally related to other amphetamines. It exhibits properties typical of amphetamines, including central nervous system (CNS) stimulation.

This compound primarily acts as a substrate for dopamine and norepinephrine transporters (DATs and NETs). Research indicates that it can increase the release of these neurotransmitters in the brain, contributing to its stimulant effects. However, it is considerably less potent than traditional amphetamines like methamphetamine .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence various neurotransmitter systems. For instance, it has been shown to increase blood pressure and heart rate in animal models, similar to other amphetamines but with a lower efficacy .

Metabolic Pathways

This compound undergoes significant metabolism in the liver, primarily through cytochrome P450 enzymes. Notably, it is subject to O-demethylation, leading to the formation of active metabolites that may contribute to its biological effects. These metabolites include N-(2-methoxyphenyl)hydroxylamine, which has been implicated in DNA binding activities in vitro .

Safety and Toxicity

Research indicates that this compound is not classified as AMES toxic based on available data. However, some studies suggest potential irritative effects on skin and elevated methaemoglobin levels in acute toxicity assessments .

Case Studies and Findings

A study examining the pharmacological profile of this compound found that while it acts on DATs and NETs, its effects are significantly milder compared to classical stimulants. The hypertensive effects were observed in vivo but did not lead to substantial increases in locomotor activity or heart rate as seen with more potent analogs like amphetamine .

Comparative Analysis

The following table summarizes key biological activities of this compound compared to traditional amphetamines:

| Compound | Dopamine Transporter Activity | Norepinephrine Transporter Activity | Blood Pressure Increase | Heart Rate Increase |

|---|---|---|---|---|

| This compound | Moderate | Moderate | Moderate | Minimal |

| Amphetamine | High | High | Significant | Significant |

| Methamphetamine | Very High | High | Significant | Significant |

Propiedades

IUPAC Name |

N-methoxy-1-phenylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(11-12-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIPDEIPEOYEDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.